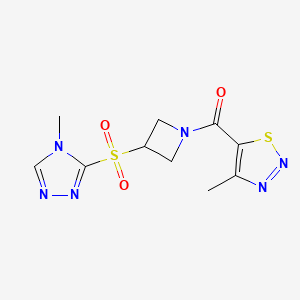
(4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H12N6O3S2 and its molecular weight is 328.37. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has shown potential in the field of antimicrobial activity. It has been observed to have a significant effect mainly against Gram-positive bacteria . This makes it a promising candidate for the development of new antimicrobial agents .
Antifungal Activity
1,2,3-triazoles, a group to which this compound belongs, have proven to be effective antifungal agents . This suggests that our compound could also have potential applications in combating fungal infections .
Anticancer Activity
1,2,3-triazoles have also shown promise as anticancer agents . This indicates that this compound could potentially be used in cancer treatment strategies .
Antiviral Activity
The antiviral properties of 1,2,3-triazoles suggest that this compound could be used in the treatment of viral disorders .
Anti-inflammatory Activity
1,2,3-triazoles have been found to have anti-inflammatory properties . This suggests that this compound could be used in the treatment of inflammatory diseases .
Agrochemical Applications
1,4-disubstituted 1,2,3-triazoles, which include this compound, have important applications as agrochemicals . They could be used in the development of new pesticides or fertilizers .
Industrial Applications
This compound could have various industrial applications. For instance, 1,4-disubstituted 1,2,3-triazoles have been used as photostabilizers, dyes, and anticorrosives .
Cosmetic Formulations
The compound has potential applications in the cosmetic industry. Some 1,2,3-triazoles have been used in the production of cosmetic formulations .
Mécanisme D'action
Target of Action
Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole , have shown antimicrobial activity, suggesting that the compound may target bacterial cells
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential bacterial processes, such as cell wall synthesis or protein production
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it is plausible that this compound could affect pathways related to bacterial growth and survival
Pharmacokinetics
The lipophilicity of similar compounds has been studied , suggesting that this compound may have good membrane permeability, which could influence its absorption and distribution
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may inhibit the growth of bacteria
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S2/c1-6-8(20-14-12-6)9(17)16-3-7(4-16)21(18,19)10-13-11-5-15(10)2/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYZPLRYRKFFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

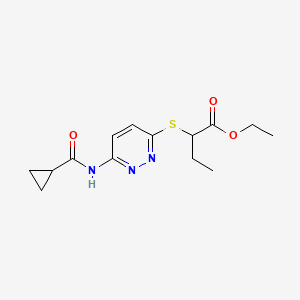
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
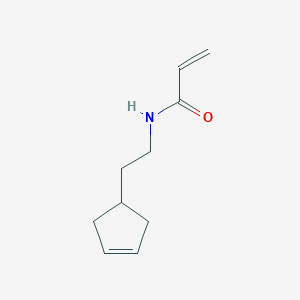

![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)
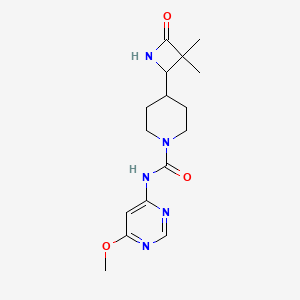


![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)
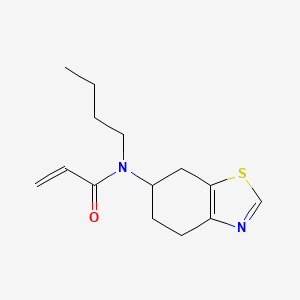
acetic acid](/img/structure/B2384381.png)
![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)